N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride
Overview
Description
“N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride” is a chemical compound with the molecular formula C16H23ClN2O2 . It is also known by its CAS number 1332531-14-2 .
Synthesis Analysis
The synthesis of this compound or similar compounds involves the design and creation of novel benzamide derivatives . These compounds have shown significant inhibitory bioactivity in HepG2 cells . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a cyclopropyl group and a piperidin-4-ylmethoxy group . The average mass of the molecule is 310.819 Da and the monoisotopic mass is 310.144806 Da .Scientific Research Applications
1. Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. They discovered that substituting the benzamide with a bulky moiety significantly increased activity. One compound in this series showed potent inhibition of AChE and was considered for development as an antidementia agent (Sugimoto et al., 1990).
2. Serotonin Receptor Agonism and Gastrointestinal Motility
Sonda et al. (2004) synthesized benzamide derivatives with effects on gastrointestinal motility. They found that the benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives enhanced gastric emptying and increased defecation frequency. One derivative, Y-36912, was a selective 5-HT4 receptor agonist with potential as a prokinetic agent (Sonda et al., 2004).
3. Potential Antipsychotic Agents
Norman et al. (1996) prepared heterocyclic analogues of 1192U90 as potential antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Two derivatives showed potent in vivo activities comparable to the reference compound and were considered as backup compounds for further evaluation (Norman et al., 1996).
4. Antibacterial Activity of Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of benzamides and evaluated them for in vitro antibacterial activity against various bacterial strains. The copper complexes showed better activities than the free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).
5. δ-Opioid Agonist for Chronic Pain Treatment
A study by Nozaki et al. (2012) focused on δ-opioid agonists, including N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859), showing good oral bioavailability and analgesic effects in rat models. These compounds were considered potential drugs for chronic pain treatment (Nozaki et al., 2012).
Properties
IUPAC Name |
N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(18-14-3-4-14)13-1-5-15(6-2-13)20-11-12-7-9-17-10-8-12;/h1-2,5-6,12,14,17H,3-4,7-11H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTRDDBVVKCYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-14-2 | |
Record name | Benzamide, N-cyclopropyl-4-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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